molecular formula C18H20BrNO2 B306682 N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide

Cat. No. B306682
M. Wt: 362.3 g/mol
InChI Key: FMSBAUCJIUHVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as BROMO-DMAA, is a chemical compound that has gained interest in scientific research due to its potential as a psychoactive substance. BROMO-DMAA is a derivative of the drug DMAA (1,3-dimethylamylamine), which has been banned in several countries due to its adverse effects on human health. However, BROMO-DMAA has shown promising results in several studies, making it a subject of interest for further research.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide works by stimulating the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their release, N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide can improve cognitive function, increase energy levels, and enhance focus.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance. N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has also been shown to suppress appetite and increase metabolism, making it a potential weight loss supplement.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the effects of psychoactive substances on the brain. However, N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has limitations as well. It has been shown to have adverse effects on human health, including increased heart rate and blood pressure. Therefore, caution should be exercised when using N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide in lab experiments.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide. One potential area of research is its potential as a weight loss supplement. Further studies can be conducted to determine its effectiveness and safety for human use. Another area of research is its potential as a cognitive enhancer. Studies can be conducted to determine its effects on memory, attention, and motivation. Additionally, further research can be conducted to determine the optimal dosage and administration of N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide for maximum effectiveness and safety.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylbenzoic acid with 4-methoxybenzylamine, followed by the conversion of the resulting intermediate to N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide using butyryl chloride. The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has been reported in several scientific articles and can be performed in a laboratory setting.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has been studied for its potential as a psychoactive substance. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased energy and focus. N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has also been studied for its potential as a weight loss supplement due to its ability to suppress appetite and increase metabolism.

properties

Product Name

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C18H20BrNO2/c1-13-12-15(8-11-17(13)19)20-18(21)5-3-4-14-6-9-16(22-2)10-7-14/h6-12H,3-5H2,1-2H3,(H,20,21)

InChI Key

FMSBAUCJIUHVOT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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